An In-depth Technical Guide to Methyl 2-benzyloxy-4-bromobenzoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-benzyloxy-4-bromobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-benzyloxy-4-bromobenzoate is a halogenated aromatic ester that represents a versatile building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a trifunctionalized benzene ring with a methyl ester, a benzyloxy ether, and a bromine atom, offers multiple strategic points for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and potential applications as a key intermediate in the design and development of novel therapeutic agents. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for constructing complex molecular frameworks.
Physicochemical Properties
The precise experimental determination of all physical properties for Methyl 2-benzyloxy-4-bromobenzoate is not extensively documented in publicly available literature, suggesting its status as a specialized research chemical. However, based on its structure and data from closely related analogs, we can infer its key characteristics.
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₃BrO₃ | [1][2] |
| Molecular Weight | 321.17 g/mol | [1] |
| CAS Number | 1228095-06-4 | [1][3] |
| Appearance | Expected to be a white to off-white solid | Inferred from related bromobenzoates |
| Melting Point | Not explicitly reported. Likely a low-melting solid. For comparison, the related Methyl 4-bromo-2-methoxybenzoate has a melting point of 33 °C. | [4] |
| Boiling Point | Not explicitly reported. Expected to be high, likely decomposing under atmospheric pressure. For comparison, Methyl 2-bromobenzoate has a boiling point of 252 °C at atmospheric pressure and 130-131 °C at 12 mmHg. | [5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General properties of similar organic esters |
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
A likely synthetic route would start from 4-bromo-2-hydroxybenzoic acid. The phenolic hydroxyl group can be selectively benzylated, followed by the esterification of the carboxylic acid to yield the final product.
Caption: Proposed two-step synthesis of Methyl 2-benzyloxy-4-bromobenzoate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Benzyloxy)-4-bromobenzoic acid
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To a solution of 4-bromo-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).
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Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(benzyloxy)-4-bromobenzoic acid.
Step 2: Synthesis of Methyl 2-benzyloxy-4-bromobenzoate
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Suspend 2-(benzyloxy)-4-bromobenzoic acid (1 equivalent) in methanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
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Reflux the mixture until the reaction is complete, as monitored by TLC.
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Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-benzyloxy-4-bromobenzoate.
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 2-benzyloxy-4-bromobenzoate are not widely published, we can predict the key features based on its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons.
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Aromatic Protons: The three protons on the brominated benzene ring will likely appear as a set of coupled multiplets in the range of δ 7.0-7.8 ppm. The proton ortho to the bromine and meta to the ester will likely be the most downfield.
-
Benzyloxy Protons: The five protons of the benzyl group will appear as a multiplet around δ 7.3-7.5 ppm. The two benzylic protons (CH₂) will present as a singlet around δ 5.1-5.3 ppm.
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Methyl Ester Protons: The three protons of the methyl group will appear as a sharp singlet around δ 3.8-3.9 ppm.
For comparison, the ¹H NMR spectrum of the related Methyl 2-bromobenzoate shows aromatic protons between δ 7.30 and 7.77 ppm and a methyl singlet at δ 3.91 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
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Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around δ 165-167 ppm.
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Aromatic Carbons: The twelve aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the oxygen of the benzyloxy group will be significantly downfield.
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Benzylic Carbon: The benzylic carbon (CH₂) is expected around δ 70-75 ppm.
-
Methyl Carbon: The methyl ester carbon will have a signal around δ 52-53 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.
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C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region.
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Aromatic C-H and C=C Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A weak absorption for the C-Br bond is expected in the 500-600 cm⁻¹ region.
For comparison, the IR spectrum of Methyl 2-bromobenzoate shows a strong carbonyl peak around 1730 cm⁻¹.[7]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 320 and 322 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the benzyl group (-CH₂Ph). A significant peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group is also expected.
Applications in Drug Discovery and Development
Methyl 2-benzyloxy-4-bromobenzoate, as a multifunctional building block, holds considerable potential in the synthesis of complex organic molecules for pharmaceutical applications. The strategic arrangement of its functional groups allows for diverse and sequential chemical modifications.
Caption: Synthetic utility of Methyl 2-benzyloxy-4-bromobenzoate in medicinal chemistry.
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Aryl Bromide Handle for Cross-Coupling: The bromine atom at the 4-position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, which is a cornerstone of modern drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.
-
Ester Group Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.
-
Benzyloxy Protecting Group: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions and can be selectively removed via catalytic hydrogenation to unmask the phenol. This allows for late-stage functionalization of the 2-position, which can be crucial for optimizing biological activity and physicochemical properties.
The combination of these features makes Methyl 2-benzyloxy-4-bromobenzoate an attractive starting material for the synthesis of complex scaffolds found in various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 2-benzyloxy-4-bromobenzoate is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-benzyloxy-4-bromobenzoate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. The strategic application of this building block in organic synthesis can facilitate the efficient construction of compound libraries for the exploration of new therapeutic targets.
References
-
CP Lab Safety. Methyl 2-benzyloxy-4-bromobenzoate, 98% Purity, C15H13BrO3, 10 grams. [Link]
-
ChemWhat. Methyl 2-benzyloxy-4-bromobenzoate CAS#: 1228095-06-4. [Link]
-
PubChem. Methyl 4-bromobenzoate. [Link]
-
SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR]. [Link]
-
BIOFOUNT. Methyl 2-benzyloxy-4-bromobenzoate. [Link]
-
Cas-number.com. 1-Benzyloxy-4-bromobenzene. [Link]
-
PubChem. Methyl 2-bromobenzoate. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Bationo, R. J. et al. (2025). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PrepChem. Synthesis of methyl 4-bromobenzoate. [Link]
- Google Patents.
-
NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]
-
NIST. Methyl-2-bromobenzoate. [Link]
-
CP Lab Safety. Methyl 2-benzyloxy-4-bromobenzoate, 98% Purity, C15H13BrO3, 10 grams. [Link]
- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate.
-
NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]
-
Asian Journal of Pharmaceutics. (2025). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]
- Google Patents. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]
-
PubMed. Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases. [Link]
-
PubMed. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. [Link]
-
PMC. Recent advances in the synthesis of highly substituted imidazolidines. [Link]
-
PMC. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2-benzyloxy-4-bromobenzoate | 1228095-06-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-ブロモ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

